molecular formula C9H5BrO2 B148515 3-Bromo-2-chromenone CAS No. 939-18-4

3-Bromo-2-chromenone

Cat. No.: B148515
CAS No.: 939-18-4
M. Wt: 225.04 g/mol
InChI Key: DZCTYFCCOGXULA-UHFFFAOYSA-N
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Description

3-Bromo-2-chromenone (CAS 939-18-4), a brominated derivative of the coumarin scaffold, is a valuable synthetic intermediate in medicinal chemistry research. Its high reactivity, particularly at the α-bromocarbonyl moiety, makes it a key starting material for the synthesis of diverse heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through reactions with various nucleophiles and multicomponent reactions . This compound serves as a crucial building block in the exploration of novel therapeutic agents. Research highlights its significant application in anticancer drug discovery, where derivatives synthesized from this compound have demonstrated potent in vitro cytotoxic activity against a panel of human cancer cell lines, such as gastric (NUGC), colon (DLD1), liver (HA22T, HEPG2), and breast cancer (MCF) . Furthermore, the chromenone core structure is recognized for its potential in developing treatments for neurodegenerative diseases, with studies showing that chromone derivatives can act as multi-target directed ligands for Alzheimer's disease, exhibiting monoamine oxidase (MAO) inhibitory activity, metal chelation, and control of oxidative stress . Beyond these areas, chromenone-containing compounds are also being investigated as pharmacological chaperones for retinal diseases like retinitis pigmentosa, helping to stabilize misfolded proteins, and their derivatives show promising activity against multidrug-resistant bacterial strains . Please Note: This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCTYFCCOGXULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359561
Record name 3-Bromo-2-chromenone
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Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-18-4
Record name 3-Bromo-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chromenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Methodologies for the Synthesis of 3 Bromo 2 Chromenone and Its Structural Analogs

Classical and Established Synthetic Routes to Brominated 2-Chromenones

Classical methods for synthesizing brominated 2-chromenones primarily rely on electrophilic halogenation of the pre-formed coumarin (B35378) core or involve multi-component reactions that assemble the coumarin ring system with simultaneous introduction of the bromine atom.

Electrophilic Halogenation Protocols for Direct C-3 Bromination

Electrophilic bromination is a direct approach to introduce a bromine atom onto the coumarin scaffold. The C-3 position of coumarin is particularly susceptible to electrophilic attack due to the electronic distribution within the molecule.

Utilization of Molecular Bromine (Br₂) and N-Bromosuccinimide (NBS)

Molecular bromine (Br₂) is a traditional reagent for electrophilic bromination. Reactions using Br₂ are typically conducted in solvents such as glacial acetic acid or chloroform (B151607). researchgate.net N-Bromosuccinimide (NBS) is another widely used brominating agent. researchgate.netfishersci.atnih.gov NBS is a convenient source of bromine and is often employed in the presence of a catalyst or under specific reaction conditions to promote bromination. nih.govmissouri.edu For instance, NBS can be used in solvents like chloroform or in molten salt conditions with tetrabutylammonium (B224687) bromide. researchgate.net NBS is also utilized in allylic and benzylic bromination reactions, and in the alpha-bromination of carbonyl compounds. fishersci.at Pure NBS is white, but it may appear off-white or brown due to the presence of bromine resulting from decomposition. nih.gov NBS is slightly soluble in water and acetic acid, and very soluble in acetone. nih.gov

Control of Regioselectivity and Di-bromination Suppression

Controlling the regioselectivity of bromination is crucial to selectively obtain 3-bromo-2-chromenone and avoid unwanted byproducts, such as di-brominated species. Several methods have been developed to achieve regioselective bromination of coumarins at the C-3 position. These include using reagents like CuBr₂/Al₂O₃ in bromobenzene (B47551) under reflux, Br₂ in glacial acetic acid, Br₂/Al₂O₃ under microwave irradiation, NBS in chloroform, Et₄N⁺Br⁻ in the presence of hypervalent iodine reagents, and NBS in tetrabutylammonium bromide under molten salt conditions. researchgate.net The use of freshly recrystallized NBS can help minimize side reactions, including the formation of di-bromo compounds. missouri.edu In some cases, the choice of solvent and catalyst plays a significant role in directing the regioselectivity. For example, electrophilic bromination using NBS in the presence of Lewis acids like AlCl₃ under anhydrous conditions can lead to bromination at the 3-position. Regioselective halogenation of 2H-chromenones can also be promoted by systems like Oxone and NaX (where X is a halogen), utilizing commercially available NaCl/NaBr as the halogen source. researchgate.netresearchgate.net

Data Table: Examples of Regioselective Bromination Methods

Brominating AgentConditionsNotesSource
Br₂Glacial AcOHClassical method researchgate.net
Br₂/Al₂O₃Microwave irradiationEnhanced reaction rate researchgate.net
NBSCHCl₃Common laboratory method researchgate.net
NBSTetrabutylammonium bromide, molten saltMolten salt conditions researchgate.net
NBSLewis acids (e.g., AlCl₃), anhydrous conditionsElectrophilic substitution
NaBrOxoneRegioselective, utilizes readily available reagents researchgate.net

Multi-Component and Tandem Reaction Sequences for 3-Bromocoumarin Assembly

Multi-component reactions (MCRs) and tandem reaction sequences offer efficient pathways to construct the 3-bromocoumarin scaffold from simpler starting materials in a single operation. One such approach involves a one-pot bromination/Wittig/cyclization tandem process. researchgate.net This method utilizes methyl (triphenylphosphoranylidene)acetate, N-bromosuccinimide, and 2-hydroxybenzaldehydes to directly synthesize functionalized 3-bromocoumarins. researchgate.net Another tandem process involves the bromination of a Wittig reagent with NBS, followed by a Wittig reaction and cyclization. researchgate.net Visible-light-induced tandem radical brominative addition/cyclization reactions of activated alkynes with CBr₄ have also been developed, providing access to 3-bromocoumarins in generally high yields without the need for catalysts or external additives. acs.orgfigshare.comacs.org These methods offer advantages such as broad substrate scope and simple operation. acs.org

Transition Metal-Catalyzed Cyclization Approaches to Brominated Chromenes

Contemporary and Environmentally Conscious Synthetic Strategies

Contemporary research focuses on developing more environmentally friendly and efficient synthetic methods for chemical compounds. In the context of coumarin synthesis, this includes exploring green chemistry protocols. While specific contemporary or environmentally conscious routes solely for this compound were not extensively detailed in the search results, the broader field of coumarin synthesis is seeing the development of such methods. For example, microwave irradiation has been reported as a green chemistry method for the synthesis of some coumarin derivatives. nih.gov Solvent-free Knoevenagel condensation catalyzed by magnetically recoverable MgFe₂O₄ nanoparticles under ultrasound irradiation has been used for the synthesis of 3-substituted coumarins, yielding products in good yields. nih.gov Another eco-friendly method for synthesizing substituted ethyl 2-oxo-2H-chromene-3-carboxylates involves using choline (B1196258) chloride in water or a solvent-free reaction with MgFe₂O₄ nanoparticles. nih.gov These examples from related coumarin synthesis suggest a trend towards greener approaches that could potentially be adapted for the synthesis of this compound.

Photochemical Routes to Brominated and Functionalized Chromenone Derivatives

Photochemical methodologies offer an alternative and often more sustainable approach to the synthesis of brominated and functionalized chromenone derivatives, including this compound. These methods typically utilize light as the energy source to promote chemical transformations, frequently under milder reaction conditions compared to traditional thermal methods acs.orgnih.govresearchgate.net.

Research has explored visible-light-promoted reactions for the synthesis of functionalized chromenones. For instance, a photochemical method has been developed for the synthesis of functionalized dihydrofuro[3,2-c]chromenones via intramolecular Csp3–H cross-dehydrogenative oxygenation within a warfarin (B611796) framework acs.orgnih.gov. This approach leverages abundant sunlight or low-energy visible light, operates under mild conditions, and avoids the need for metal catalysts acs.orgnih.gov.

Photochemical bromination, specifically at the C3 position of the coumarin (chromenone) core, has been investigated. One study explored the photochemistry of coumarin-caged tertiary amines bearing halogenated coumarin cages. It was found that installing a bromine at the 3-position of the coumarin stymies the homolysis pathway and shifts the photochemical mechanism to heterolysis nih.govacs.org. This modification, in combination with other structural features, significantly increased the photochemical quantum yield nih.govacs.org. For example, a 3-bromo-BCMACM-caged compound showed different photochemistry with photolysis yielding a dealkylated product as the major component nih.govacs.org. The presence of the bromine did not alter the amount of a key intermediate but did influence the reaction pathway nih.govacs.org.

While direct photochemical synthesis focusing solely on the bromination of a simple 2-chromenone to yield this compound is not extensively detailed in the provided search results, the principles of photochemical bromination and functionalization of coumarin derivatives are demonstrated. For example, photochemical benzylic bromination using N-bromosuccinimide (NBS) is a known method, and studies have indicated that Br2 can act as the brominating agent under such conditions, generated from the reaction of NBS with HBr byproduct acs.orgscientificupdate.com. The mechanism of photobromination using NBS has been illustrated in the context of other heterocyclic systems like pyrazole (B372694) derivatives nih.gov.

Photochemical approaches can also be employed for the introduction of other functionalities onto the coumarin scaffold. Visible light-driven and singlet oxygen-mediated reactions have been reported for the C3–H sulfenylation of 4-hydroxycoumarins with thiols, utilizing a photosensitizer like rose bengal acs.org. This method is characterized by mild conditions, energy efficiency, and the absence of metal catalysts acs.org.

The development of sustainable photochemical methods for the synthesis of 3-functionalized coumarins, including those with bromine substituents, remains an area of interest acs.org. Photoredox catalysis, for instance, offers innovative strategies for the construction and functionalization of complex molecules like chromene derivatives researchgate.net. A photoredox catalytic cascade radical reaction has been developed for the synthesis of 3-acylmethylated coumarins, highlighting the potential of such methods for introducing substituents at the C3 position acs.org.

Data on specific yields for the photochemical synthesis of this compound via direct bromination are not explicitly available in the provided snippets. However, yields for related photochemical transformations of coumarin derivatives have been reported.

SubstrateReagents/ConditionsProduct(s)Yield (%)Citation
Warfarin framework derivativeVisible light (sunlight or low-energy LED)Functionalized dihydrofuro[3,2-c]chromenonesNot specified acs.orgnih.gov
Coumarin-caged tertiary amine (3-bromo derivative)PhotolysisDealkylated product~80 nih.govacs.org
4-HydroxycoumarinsVisible light (white LED/sunlight), Thiol, Rose Bengal, Acetonitrile, O2 atmosphere3-(alkyl/benzylthio)-4-hydroxy-2H-chromen-2-onesGood to excellent acs.org
Arylalkynoates with α-bromoketonesBlue-light irradiation, Photocatalyst (e.g., fac-Ir(ppy)3), Na2CO3, H2O3-Acylmethylated coumarinsUp to 66 (with fac-Ir(ppy)3) acs.org

Iii. Comprehensive Analysis of 3 Bromo 2 Chromenone Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions at the C-3 Bromine Atom

The bromine atom at the C-3 position of the 2-chromenone core is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to diverse molecular scaffolds.

3-Bromo-2-chromenone readily reacts with various primary and secondary amines to yield 3-amino-2-chromenone derivatives. These reactions typically proceed via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic C-3 carbon, leading to the displacement of the bromide ion. The reactivity of similar bromo-heterocyclic compounds with amines has been well-documented, often resulting in the formation of N-substituted amino derivatives. researchgate.net This transformation is valuable for synthesizing libraries of compounds with potential biological activities.

Table 1: Examples of Amination Reactions with this compound Data is representative of typical nucleophilic substitution reactions on similar substrates.

NucleophileReagent ExampleProduct Class
Primary AmineAniline3-(Phenylamino)-2-chromenone
Secondary AminePiperidine3-(Piperidin-1-yl)-2-chromenone
Heterocyclic AmineMorpholine3-(Morpholino)-2-chromenone

The C-3 position of this compound is also reactive towards sulfur-centered nucleophiles. Reaction with thiocyanate (B1210189) salts, such as potassium thiocyanate, introduces a thiocyanato group (-SCN) at this position. Other sulfur nucleophiles, like thiols (R-SH) in the presence of a base, can be used to synthesize 3-thioether derivatives of 2-chromenone. The high nucleophilicity of sulfur compounds makes these reactions efficient. rsc.org The mechanisms of reaction for sulfur nucleophiles can be complex but are relevant for various applications in organic synthesis. chemrxiv.orgnih.gov

Table 2: Reactions of this compound with Sulfur Nucleophiles Data is representative of typical reactions on activated halide substrates.

NucleophileReagent ExampleProduct Class
ThiocyanatePotassium Thiocyanate3-Thiocyanato-2-chromenone
ThiolThiophenol3-(Phenylthio)-2-chromenone
SulfideSodium SulfideBis(2-oxo-2H-chromen-3-yl)sulfane

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromine atom to form 3-alkoxy and 3-aryloxy-2-chromenone derivatives, respectively. These reactions are typically carried out under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. This provides a straightforward route to novel ether-linked chromenone structures.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for these transformations. mdpi.com Palladium-catalyzed reactions are particularly common and effective for this purpose. nih.govlibretexts.org

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com this compound, as an α-bromoenone, can be effectively coupled with various aryl, heteroaryl, or vinyl boronic acids or their esters to produce 3-substituted-2-chromenone derivatives. researchgate.net This reaction offers mild conditions and tolerance to a wide range of functional groups. nih.govrsc.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 3: Representative Suzuki-Miyaura Coupling of this compound

Coupling Partner (Organoboron)Catalyst System (Example)Product Class
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃3-Phenyl-2-chromenone
2-Thiopheneboronic acidPd(dppf)Cl₂, K₂CO₃3-(Thiophen-2-yl)-2-chromenone
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂, SPhos, K₃PO₄3-Vinyl-2-chromenone

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new C-C bond, typically yielding a 3-alkenyl-2-chromenone. The process involves the reaction of this compound with an alkene in the presence of a palladium catalyst and a base. researchgate.net

Sonogashira Coupling: This methodology is used to couple this compound with a terminal alkyne. libretexts.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base, to produce 3-alkynyl-2-chromenone derivatives. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of the substrate with an organotin compound. libretexts.org This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a drawback. researchgate.net

These diverse coupling methodologies significantly expand the synthetic utility of this compound, allowing for the creation of complex molecular architectures based on the 2-chromenone scaffold.

Cyclization and Heterocycle Annulation Reactions utilizing this compound Derivatives

Derivatives of this compound, particularly 3-(2-bromoacetyl)-2H-chromen-2-one, serve as key precursors for the synthesis of a wide array of fused heterocyclic compounds. The bromoacetyl group provides a reactive site for condensation and cyclization with various nucleophiles, leading to the formation of new five- and six-membered rings attached to the chromenone core.

The reaction of this compound derivatives with appropriate binucleophiles is a well-established method for constructing fused five-membered heterocycles. These reactions often proceed via initial nucleophilic substitution of the bromine atom, followed by an intramolecular cyclization step.

Thiophenes: Thiophene (B33073) rings can be fused to the chromenone scaffold using the Gewald's thiophene synthesis. For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with elemental sulfur and compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like triethylamine, yields the corresponding aminothiophene derivatives. mdpi.com

Thiazoles: Thiazole (B1198619) moieties are commonly synthesized by reacting α-haloketones with thioamides or thioureas. 3-(2-bromoacetyl)-2H-chromen-2-one reacts with thiourea (B124793) or its derivatives to form 2-aminothiazole-substituted chromenones. mdpi.comresearchgate.net This condensation can also be carried out with various heterocyclic thioamides. nih.gov The reaction involves the initial formation of an S-alkylated intermediate, which then cyclizes to the thiazole ring. nih.gov

Pyrazoles: Pyrazole (B372694) rings are typically formed through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines. Derivatives prepared from 3-(2-bromoacetyl)-2H-chromen-2-one can be converted into a β-keto nitrile, which subsequently reacts with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to yield pyrazole-substituted chromenones. mdpi.com Direct reactions of chromone (B188151) precursors with various hydrazines are also a common strategy for creating chromone-pyrazole dyads. nih.govnih.gov

Thiadiazoles and Triazoles: The condensation of 3-(bromoacetyl)coumarin (B1271225) with amino-substituted heterocycles like 2-amino-1,3,4-thiadiazole (B1665364) and 3-amino-4H-1,2,4-triazole leads to the formation of more complex systems where the chromenone is linked to these five-membered rings. nih.gov Furthermore, derivatives like methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate can undergo reactions with hydrazonoyl chlorides, leading to the formation of 1,3,4-thiadiazole (B1197879) structures. nih.govresearchgate.netnih.gov

Target HeterocycleReagentsKey Intermediate/DerivativeReference
Thiophene Elemental Sulfur, Malononitrile/Ethyl Cyanoacetate, Triethylamine3-(2-bromoacetyl)-2H-chromen-2-one mdpi.com
Thiazole Thiourea / Substituted Thioureas3-(2-bromoacetyl)-2H-chromen-2-one mdpi.comresearchgate.netnih.gov
Pyrazole Hydrazine Hydrate / Phenylhydrazine3-Oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile mdpi.com
1,3,4-Thiadiazole Hydrazonoyl ChloridesHydrazine carbodithioate derivative nih.govresearchgate.net
1,2,4-Triazole 3-Amino-4H-1,2,4-triazole3-(bromoacetyl)coumarin nih.gov

Similar synthetic strategies can be extended to the formation of six-membered heterocyclic rings fused or appended to the 2-chromenone structure.

Pyrans and Pyridines: Multicomponent reactions are particularly effective for constructing these systems. The reaction of a β-keto nitrile derived from 3-(2-bromoacetyl)-2H-chromen-2-one with various aldehydes and malononitrile can lead to the formation of fused pyran derivatives. mdpi.com By altering the reaction conditions and using a catalyst like ammonium (B1175870) acetate (B1210297) instead of triethylamine, the reaction pathway can be shifted to favor the formation of pyridine (B92270) derivatives. mdpi.com The synthesis of chromeno[3,2-c]pyridines represents another important class of fused pyridine systems. nih.gov

Thiadiazines: Fused 1,3,4-thiadiazine systems can be synthesized from 3-(α-bromoacetyl)coumarins. A one-pot, three-component reaction between a substituted 3-(2-bromoacetyl)-2H-chromen-2-one, thiocarbohydrazide, and pentane-2,4-dione in ethanol (B145695) results in the formation of pyrazolyl-thiadiazinyl-2H-chromen-2-one derivatives. researchgate.net Another route involves the reaction of 3-(α-bromoacetyl)coumarins with thiosemicarbazide, which yields 6H-1,3,4-thiadiazine derivatives. mdpi.com

Target HeterocycleReagentsKey Intermediate/DerivativeReference
Pyran Aromatic Aldehydes, Malononitrile, Triethylamine3-Oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile mdpi.com
Pyridine Aromatic Aldehydes, Malononitrile, Ammonium Acetate3-Oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile mdpi.com
1,3,4-Thiadiazine Thiocarbohydrazide, Pentane-2,4-dione3-(2-bromoacetyl)-2H-chromen-2-one researchgate.net
1,3,4-Thiadiazine Thiosemicarbazide3-(α-bromoacetyl)coumarin mdpi.com

The strategic placement of functional groups on the this compound framework allows for intramolecular cyclizations, which are powerful tools for creating novel and complex polycyclic systems. These reactions can form new rings by connecting a substituent at the C3-position back to the chromenone core or to another part of the appended group.

An example is the formation of certain 1,3,4-thiadiazoles, where a proposed mechanism involves the initial formation of a thiohydrazonate intermediate that subsequently undergoes intramolecular cyclization to yield the heterocyclic ring. nih.gov

More advanced applications include metal-catalyzed or radical-mediated intramolecular cyclizations. For example, coumarin (B35378) derivatives can undergo asymmetric radical bicyclization, leading to the stereoselective construction of tricyclic chromanones with fused cyclopropane (B1198618) rings. nih.gov These processes often involve the generation of a radical intermediate that undergoes a facile cyclization, such as a 6-exo-trig pathway, to form the new ring system. nih.gov Similarly, Ugi adducts derived from 3-formylchromone can undergo palladium-catalyzed intramolecular C-arylation, where a substituent cyclizes onto the C-2 position of the chromone to create fused chromeno[3,2-c]pyridines. nih.gov

Redox Chemistry of the 2-Chromenone Moiety

The 2-chromenone nucleus possesses a conjugated system that includes an α,β-unsaturated lactone, making it susceptible to both oxidation and reduction reactions, although it is relatively stable. These transformations can alter the core structure and are key steps in the synthesis of related compounds like chromanones and chromanes.

The 2-chromenone ring is generally resistant to oxidation under mild conditions. However, oxidative processes are often integral to the synthesis of the chromenone system itself. For instance, this compound derivatives can be prepared via the oxidative cyclization of corresponding 2'-hydroxychalcones using reagents like copper(II) bromide in dimethyl sulfoxide (B87167) (DMSO). nih.gov

While direct oxidation of the this compound core is not commonly reported, the antioxidant properties of some chromone derivatives have been studied. nih.gov In such cases, the chromone derivative acts as a reducing agent (and is itself oxidized), for example, by reducing Fe³⁺ to Fe²⁺ in a Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov This indicates that under specific conditions, the chromone scaffold can participate in electron transfer processes.

The reduction of the 2-chromenone moiety can target either the C3-C4 double bond or the C2-carbonyl group. The selective reduction of one of these sites leads to important derivatives like chroman-4-ones or chromanols.

A common strategy involves the reduction of the carbonyl group in the related chroman-4-one scaffold. Reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for reducing the ketone at the C4 position to a secondary alcohol, yielding a chroman-4-ol. acs.org This reduction often proceeds with high diastereoselectivity. acs.org The resulting hydroxyl group can be further removed through dehydroxylation using reagents like triethylsilane and a Lewis acid, which produces the fully reduced chromane (B1220400) ring system. acs.org

TransformationReagent(s)Starting Material ClassProduct ClassReference
Carbonyl Reduction Sodium Borohydride (NaBH₄)Chroman-4-oneChroman-4-ol acs.org
Dehydroxylation Triethylsilane, BF₃·Et₂OChroman-4-olChroman acs.org

Iv. Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Insights in 3 Bromo 2 Chromenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by examining the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C) libretexts.org. It is widely used in reaction monitoring and confirming the structures of synthesized derivatives of 3-Bromo-2-chromenone. The chemical shifts and coupling patterns observed in NMR spectra provide detailed information about the electronic environment and connectivity of atoms within a molecule libretexts.org.

One-Dimensional NMR for Structural Connectivity

One-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, is fundamental for determining the basic structural framework and identifying different types of protons and carbons in a molecule libretexts.orgresearchgate.net. In the context of this compound derivatives, ¹H NMR spectra reveal the presence and environment of aromatic protons, vinylic protons, and protons on any substituent groups. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromine atom and the lactone carbonyl group in the chromenone core. Coupling patterns (splitting of signals) in ¹H NMR provide information about the number of neighboring protons, thus establishing connectivity between different parts of the molecule libretexts.org.

Studies on derivatives like 3-acetyl-6-bromo-2H-chromen-2-one have utilized ¹H NMR to identify aromatic protons and other characteristic signals, aiding in the structural elucidation of newly synthesized heterocycles nih.gov. Similarly, the ¹H NMR of 3-(Benzo mdpi.comfishersci.caimidazo[1,2-a]pyrimidin-4-yl)-6-bromo-2H-chromen-2-one showed distinct signals for aromatic and pyrimidine (B1678525) protons, confirming its structure nih.gov.

Two-Dimensional NMR for Complex Molecular Architectures

For more complex derivatives with intricate spin systems and overlapping signals in 1D NMR, two-dimensional (2D) NMR techniques are indispensable creative-biostructure.com. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space connectivity information, allowing for the assignment of complex spectra and confirmation of molecular architectures creative-biostructure.comlongdom.orgwikipedia.org.

COSY experiments reveal correlations between protons that are coupled to each other, helping to trace connectivity through the proton network of the molecule creative-biostructure.comlongdom.org. HSQC correlates protons with the carbons to which they are directly attached, providing direct carbon-proton connectivity information creative-biostructure.com. HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms creative-biostructure.com.

While specific detailed 2D NMR data for this compound itself was not extensively found in the search results, the application of these techniques to its derivatives, such as those synthesized from 3-acetyl-6-bromo-2H-chromen-2-one, is implied for complete structural assignment, especially for complex heterocyclic systems formed nih.gov. The use of 2D NMR is crucial for unambiguously assigning signals and confirming the proposed structures of complex molecules creative-biostructure.comwikipedia.org.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the exact molecular weight of a compound and obtaining information about its fragmentation pattern drugtargetreview.com. This precise mass measurement allows for the determination of the elemental composition of the molecule, which is critical for confirming the identity and purity of synthesized this compound derivatives drugtargetreview.com.

HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, often allowing differentiation between compounds with very similar nominal masses drugtargetreview.com. The fragmentation pattern observed in MS/MS (tandem mass spectrometry) experiments provides structural information by breaking the molecule into smaller, charged fragments and measuring their m/z values. These fragments can help deduce the arrangement of atoms within the molecule.

For 3-(bromoacetyl)coumarin (B1271225), HRMS data shows a characteristic m/z of 266.9665 for the [M + H]⁺ ion, which is in agreement with the calculated mass for C₁₁H₈⁷⁹BrO₃ nih.govrsc.org. This accurate mass confirms the molecular formula of the compound. Studies on other chromenone derivatives also report HRMS data to confirm the molecular formulas of the synthesized products mdpi.comresearchgate.net. For example, a bromo-tribromomethyl substituted chromanone derivative showed a calculated [M+H]⁺ m/z of 560.7547, with a found value of 560.7548 in HRMS, confirming its complex elemental composition mdpi.com.

The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in mass spectra is also a distinctive feature that helps confirm the presence of bromine atoms in the molecule, as seen in the MS data for some brominated chromenone derivatives showing M⁺ and M+2 peaks with characteristic intensity ratios nih.gov.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their transformations during chemical reactions savemyexams.comlibretexts.org. These techniques measure the vibrations of bonds within a molecule when exposed to infrared light (IR) or monochromatic light (Raman) savemyexams.comlehigh.edu.

IR spectroscopy is particularly useful for identifying polar functional groups that undergo changes in dipole moment during vibration, such as carbonyl (C=O), hydroxyl (O-H), and carbon-hydrogen (C-H) bonds savemyexams.comlibretexts.org. The characteristic absorption frequencies (wavenumbers) in the IR spectrum correspond to specific types of bonds and functional groups savemyexams.comlibretexts.org. For example, the IR spectrum of 3-(bromoacetyl)coumarin shows characteristic bands for the α,β-unsaturated ketonic carbonyl at 1674 cm⁻¹ and the lactonic carbonyl at 1729 cm⁻¹ nih.govrsc.org. C-H stretching vibrations in the aromatic region typically appear between 3000-3100 cm⁻¹ nih.govrsc.org.

Raman spectroscopy complements IR spectroscopy and is more sensitive to vibrations involving nonpolar bonds or symmetrical functional groups, such as carbon-carbon double or triple bonds and aromatic rings americanpharmaceuticalreview.com. Changes in the Raman spectrum can indicate alterations in the carbon skeleton or the presence of new double bonds.

In the context of this compound research, IR spectroscopy has been used to confirm the presence of the characteristic carbonyl group of the chromenone core and to monitor the introduction or transformation of other functional groups during synthesis nih.gov. For example, the IR spectra of newly synthesized heterocycles derived from 3-acetyl-6-bromo-2H-chromen-2-one showed characteristic bands for C=O and C=N stretching vibrations, confirming the formation of the desired heterocyclic rings nih.gov.

X-ray Diffraction Analysis for Precise Three-Dimensional Structural Characterization of Single Crystals

X-ray Diffraction (XRD) analysis of single crystals is the most definitive technique for determining the precise three-dimensional structure of a molecule, including the bond lengths, bond angles, and the spatial arrangement of atoms iastate.edu. This technique requires the compound to form suitable single crystals that can diffract X-rays iastate.eduscirp.org.

When a beam of X-rays interacts with the ordered arrangement of atoms in a crystal, it produces a diffraction pattern iastate.edu. By analyzing the angles and intensities of the diffracted beams, the electron density distribution within the crystal can be determined, which in turn reveals the positions of the atoms iastate.edu.

While obtaining single crystals of this compound itself might be challenging depending on its physical properties, XRD analysis has been successfully applied to related chromenone structures and derivatives. For example, the crystal structure of 3-(bromoacetyl)coumarin has been elucidated by single-crystal X-ray diffraction, revealing the presence of different conformers rsc.org. XRD analysis has also been used to unambiguously assign the structure of a complex polybrominated chromanone derivative obtained from a reaction involving a chromenone precursor mdpi.com. The crystal data, including space group and unit cell parameters, are determined, providing a complete description of the molecular packing in the solid state mdpi.commdpi.com.

XRD analysis provides crucial information for understanding intramolecular interactions, such as hydrogen bonding or π-π stacking, and intermolecular packing arrangements, which can influence the physical and chemical properties of the compound nih.gov.

Integration of Spectroscopic Data for Reaction Mechanism Elucidation

The power of spectroscopic and crystallographic techniques in this compound research is fully realized when the data from multiple methods are integrated to provide a comprehensive understanding of reaction mechanisms and structural transformations nih.govnih.govnih.gov.

NMR spectroscopy allows for the monitoring of reactions in situ, tracking the disappearance of starting materials and the appearance of intermediates and products over time osf.io. Changes in chemical shifts and coupling patterns can provide insights into how bonds are broken and formed during a reaction. For example, monitoring the reaction of 3-bromo-2-methylbut-1-ene (B3053196) by NMR can indicate the formation of addition or elimination products based on the changes in vinylic and alkyl proton signals .

HRMS provides accurate mass information to confirm the identity of intermediates and products, including transient species that may be difficult to isolate drugtargetreview.com. Fragmentation patterns can offer clues about the structural changes occurring during the reaction.

Vibrational spectroscopy can track the transformation of functional groups, such as the disappearance of a carbonyl stretch or the appearance of a new C=C bond, providing evidence for specific reaction steps libretexts.org.

By combining the information from ¹H NMR, ¹³C NMR, 2D NMR, HRMS, IR, Raman, and XRD, researchers can build a detailed picture of the molecular changes that occur during reactions involving this compound, leading to a better understanding of the reaction pathways and the factors that influence selectivity and yield. This integrated approach is essential for the rational design of new synthetic methodologies and the discovery of novel derivatives with desired properties.

V. Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chromenone and Its Derivatives

Density Functional Theory (DFT) Calculations in Chromenone Chemistry

DFT is a widely used quantum mechanical method that approximates the electronic structure of molecules. It is particularly useful for calculating properties such as optimized geometries, electronic distributions, and reaction pathways. Studies on chromenone derivatives frequently employ DFT to explore their fundamental chemical behavior.

Geometry Optimization and Conformational Landscapes

Geometry optimization using DFT aims to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. This process is crucial for understanding the preferred conformation of 3-Bromo-2-chromenone and its derivatives. For rigid structures, only a limited number of conformers may exist. Computational studies on chromenone derivatives have utilized DFT with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVTZ) to determine stable molecular conformations and compare theoretical structures with experimental data like X-ray diffraction. The agreement between optimized geometries from DFT calculations and experimental X-ray structures validates the computational methods used. Conformational analysis helps in understanding how the spatial arrangement of atoms influences the molecule's properties and interactions.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's electronic properties, reactivity, and charge transfer characteristics. The energy difference between the HOMO and LUMO (the energy gap) is an indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity and lower kinetic stability.

DFT calculations are commonly used to determine the energies and spatial distribution of HOMO and LUMO in chromenone systems. For example, studies on chromenone derivatives have shown that the HOMO and LUMO can be localized on different parts of the molecule, influencing their behavior in chemical reactions. The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability.

Quantum Chemical Descriptors and Reactivity Predictions

DFT calculations allow for the computation of various quantum chemical descriptors that can be used to predict a molecule's reactivity and chemical behavior. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness.

The chemical hardness () and softness (S) are related to the HOMO-LUMO energy gap and describe a molecule's resistance to deformation or change in its electron distribution. Electronegativity () and chemical potential () indicate the tendency of a molecule to attract or donate electrons. The electrophilicity index () measures the propensity of a molecule to accept electrons. By analyzing these descriptors, researchers can gain insights into potential reaction sites and the likelihood of a molecule participating in various chemical transformations.

Topological Analysis of Electron Density (e.g., QTAIM, NCI)

Topological analysis of electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) index, provides detailed insights into the nature of chemical bonds and weak interactions within a molecule and between molecules.

QTAIM analyzes the topology of the electron density distribution to identify bond critical points (BCPs) and characterize the interactions between atoms, including covalent bonds and hydrogen bonds. The properties of the electron density at BCPs, such as its magnitude and Laplacian, can be used to classify the type and strength of interactions.

The NCI index is a visualization tool that helps identify and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. These interactions play a crucial role in determining molecular conformation, crystal packing, and molecular recognition. Applying QTAIM and NCI analysis to chromenone derivatives can reveal important intramolecular and intermolecular interactions that influence their structure and behavior.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a significant role in understanding the potential reactivity and reaction pathways of organic molecules, including chromenone derivatives. Theoretical methods, such as Density Functional Theory (DFT), are frequently employed to explore reaction mechanisms, identify transition states, and calculate associated energy barriers and thermodynamic parameters. These studies can provide insights into preferred reaction pathways and the factors influencing reactivity.

Studies on other coumarin (B35378) derivatives have explored various reaction types computationally, such as radical scavenging mechanisms involving hydrogen atom transfer (HAT) or radical adduct formation (RAF), where transition states and reaction energies are calculated to assess thermodynamic and kinetic favorability mdpi.comnih.gov. Molecular docking studies, often coupled with methods like MM-GBSA or QM/MM, are used to predict binding modes and interactions in biological systems, which can indirectly inform potential reaction sites or interactions, although this is distinct from predicting explicit chemical reaction mechanisms mdpi.comtandfonline.comnih.gov.

For example, computational studies on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals utilized DFT to optimize geometries and locate transition states for addition and hydrogen abstraction pathways, providing insights into the potential energy surface and reaction mechanisms mdpi.com. Similarly, DFT has been applied to study the molecular properties and vibrational spectra of 3-(bromoacetyl)coumarin (B1271225), a derivative of interest in synthesis, although this focused on structural and spectroscopic analysis rather than reaction mechanisms ahievran.edu.tr.

Vi. Applications of 3 Bromo 2 Chromenone in Complex Organic Synthesis and Medicinal Chemistry Research

Strategic Building Block for the Synthesis of Diverse Heterocyclic Compounds

The electrophilic nature of the bromine atom in 3-bromo-2-chromenone allows it to undergo various nucleophilic substitution reactions, making it a strategic starting material for synthesizing a wide array of heterocyclic compounds. smolecule.com This reactivity enables the introduction of different functional groups and the construction of new ring systems onto the chromenone core. smolecule.com

Research has demonstrated the utility of 3-(2-bromoacetyl)-2H-chromen-2-one in the synthesis of five- and six-membered heterocyclic systems, including thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazines. rsc.orgnih.gov It has also been employed in the construction of fused heterocyclic systems. rsc.orgnih.gov For instance, the reaction of 3-(bromoacetyl)coumarin (B1271225) with various heterocyclic amino groups, such as 2-aminothiazole, 2-aminobenzothiazole, 2-amino-1,3,4-oxadiazole, 2-amino-1,3,4-thiadiazole (B1665364), and 3-amino-4H-1,2,4-triazole derivatives, in DMF has been reported to yield corresponding 2H-chromen-2-ones. rsc.org

Precursors for Pharmacologically Active Scaffolds (e.g., in Anticoagulant, Anticancer, Antimicrobial Research)

Chromenone derivatives, including those synthesized from this compound, are known to possess a broad spectrum of biological activities, making them valuable precursors for pharmacologically active scaffolds. smolecule.commdpi.comaccelachem.comacadiau.ca The chromenone nucleus is a recurring motif in many natural products and pharmaceuticals. rsc.orgnih.gov

In anticancer research, this compound and its derivatives have shown promising cytotoxic effects against various cancer cell lines. smolecule.commdpi.com For example, 3-(2-bromoacetyl)-2H-chromen-2-one has been used as a key starting material for synthesizing pyran, pyridine (B92270), thiophene (B33073), thiazole (B1198619), and pyrazole (B372694) derivatives, which were subsequently screened for in vitro anticancer activity against several human cancer cell lines, including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), nasopharyngeal carcinoma (HONE1), and human breast cancer (MCF). mdpi.comresearchgate.netnih.gov Most of the synthesized compounds exhibited significant cytotoxic effects. mdpi.comresearchgate.netnih.gov One specific derivative, compound 6d (a thiazole derivative), showed cytotoxicity against NUGC cells comparable to the standard CHS 828. mdpi.comresearchgate.netnih.gov

CompoundCell LineIC50 (nM)
Phenylacetohydrazonoyl bromide derivative 2NUGC48
Phenylacetohydrazonoyl bromide derivative 2DLDI60
Phenylacetohydrazonoyl bromide derivative 2HEPG2174
Phenylacetohydrazonoyl bromide derivative 2MCF288
Thiophene derivative 4aNUGC38
Thiophene derivative 4aDLDI163
Thiophene derivative 4aHA22T120
Thiophene derivative 4aHONEL441
Thiazole derivative 6d (3-(3-(4-Chlorophenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one)NUGC29
CHS 828 (Standard)NUGC25

In antimicrobial research, compounds derived from this compound have demonstrated activity against various bacterial strains. smolecule.com Studies have indicated that modifications to the bromoacetyl group can enhance antimicrobial efficacy.

While the search results did not provide specific detailed findings on the use of this compound directly as a precursor for anticoagulant compounds, coumarins in general are known for their anticoagulant properties, such as warfarin (B611796). rsc.orgrroij.comsciforum.net This suggests a potential area for research and development using this compound as a starting material for novel anticoagulant agents.

Synthesis of Fused Chromenone-Heterocycle Hybrids

This compound serves as a valuable precursor for the synthesis of fused chromenone-heterocycle hybrids, which often exhibit enhanced biological activities compared to the individual scaffolds. mdpi.comacadiau.camdpi.compharmj.org.ua The reactivity of the bromoacetyl group facilitates cyclization reactions with appropriate nucleophiles, leading to the formation of new fused ring systems. mdpi.com

Examples from the literature include the synthesis of fused systems like chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds, which have been evaluated for anticancer activity. openmedicinalchemistryjournal.com Another study reported the synthesis of 3-(quinoxalin-2-yl)-2H-chromen-2-ones from substituted 3-(bromoacetyl)coumarins and substituted o-phenylenediamines. rsc.org The construction of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives fused with the coumarin (B35378) moiety starting from 3-(2-bromoacetyl)-2H-chromen-2-one has also been demonstrated. mdpi.comresearchgate.netnih.gov

Development of Fluorescent Chemosensors and Probes Utilizing the Chromenone Core

The chromenone core is a known fluorophore, and derivatives of this compound can be utilized in the development of fluorescent chemosensors and probes. nih.govmdpi.com These molecules can be designed to selectively interact with specific analytes, such as metal ions or biomolecules, resulting in a detectable change in their fluorescence properties. mdpi.comresearchgate.net

While specific examples directly detailing the use of this compound for this purpose were not extensively highlighted in the search results, the broader class of 3-(bromoacetyl)coumarins has been mentioned in the context of fluorescent sensors. rsc.orgnih.gov The ability to introduce various functional groups through reactions at the bromine or carbonyl positions of this compound provides opportunities to tailor the spectroscopic properties and target specificity of potential chemosensors.

Strategies for Enhancing Bioactivity through Systematic Derivatization and Structure-Activity Relationship Studies

Systematic derivatization of this compound and its reaction products is a key strategy for enhancing bioactivity and understanding the structural features required for desired pharmacological effects. smolecule.commdpi.comacadiau.ca Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds with variations in their structure and evaluating their biological activity to establish relationships between chemical structure and biological effect. mdpi.comacs.orgresearchgate.net

The reactive sites on this compound, particularly the bromine atom and the carbonyl group, allow for diverse chemical modifications. smolecule.com Nucleophilic substitution at the bromine can introduce various heteroatoms and carbon centers. smolecule.com Reactions involving the carbonyl can lead to the formation of new ring systems or the introduction of functional groups.

Research on derivatives synthesized from 3-(2-bromoacetyl)-2H-chromen-2-one has provided insights into SARs, particularly in the context of anticancer activity. mdpi.comresearchgate.netnih.gov By synthesizing libraries of compounds with different heterocyclic moieties fused to or substituted on the chromenone core, researchers can identify structural motifs that contribute to increased potency and selectivity against specific cancer cell lines. mdpi.comresearchgate.netnih.gov For example, comparing the cytotoxicity of different thiophene derivatives synthesized from 3-(2-bromoacetyl)-2H-chromen-2-one revealed differences in their potency against various cancer cell lines. researchgate.net

Another study focusing on 3-arylcoumarins, a related class of compounds, demonstrated that the position of substituents on the 3-arylcoumarin scaffold influences antibacterial activity. mdpi.com This underscores the importance of systematic structural variation in optimizing biological properties.

The development of chromenone-containing compounds as pharmacological chaperones for treating retinitis pigmentosa also highlights the potential for chemical modification of the chromenone core to improve biological effects. nih.gov

Through systematic derivatization and SAR studies, researchers can optimize the biological profiles of compounds based on the this compound scaffold, leading to the identification of promising lead compounds for drug discovery.

Vii. Future Research Directions and Emerging Paradigms in 3 Bromo 2 Chromenone Chemistry

Exploration of Novel Catalytic Systems for Challenging Transformations

Future investigations are expected to concentrate on the design and implementation of novel catalytic systems to facilitate challenging chemical transformations involving 3-Bromo-2-chromenone. This includes reactions that are currently difficult to execute with high levels of efficiency or selectivity using established methodologies. For instance, palladium-catalyzed cross-coupling reactions have demonstrated potential in the functionalization of brominated coumarins, enabling the synthesis of 3,4-disubstituted coumarins through site-selective processes acs.org. Continued research into palladium catalysts and the design of new ligand systems could lead to improvements in the scope and efficiency of these reactions. Metal-free catalytic approaches, such as those employing Brønsted acids or organic catalysts like DABCO, also represent areas of increasing interest for achieving transformations such as annulation or sulfanylation conicet.gov.aracs.org. The use of visible light in conjunction with transient non-symmetric bromoiodanes for metal-free, regioselective synthesis of brominated coumarins is another promising emerging area researchgate.net. Future studies may explore alternative metal catalysts, organocatalysts, or photocatalysts to broaden the spectrum of accessible reactions, including asymmetric synthesis and the late-stage functionalization of intricate molecules containing the this compound scaffold.

Integration of Flow Chemistry and High-Throughput Screening in Synthesis Optimization

The integration of flow chemistry and high-throughput screening (HTS) techniques represents an evolving paradigm for optimizing the synthesis of this compound derivatives. Flow chemistry offers distinct advantages over traditional batch processing, including enhanced reaction control, improved safety, scalability, and increased efficiency rsc.org. Continuous flow reactors have shown efficacy in enhancing the efficiency of bromination reactions, resulting in reduced reaction times and minimized byproduct formation . Applying flow chemistry to various reactions of this compound could lead to more streamlined and scalable synthetic procedures. HTS facilitates the rapid evaluation of a large number of reaction conditions, catalysts, and reagents, enabling the identification of optimal parameters for specific transformations thermofisher.comlunenfeld.caseqens.com. This is particularly beneficial for exploring the reactivity of this compound with diverse reaction partners and catalytic systems. The combination of flow chemistry and HTS can enable rapid optimization of reaction parameters under continuous flow conditions, thereby accelerating the discovery and development of efficient synthetic routes to novel derivatives of this compound.

Advanced Computational Methodologies for De Novo Design and Reaction Pathway Discovery

Advanced computational methodologies, encompassing quantum mechanics calculations, molecular dynamics simulations, and machine learning algorithms, are anticipated to play a pivotal role in the future of this compound chemistry acs.orgbioascent.com. These computational tools can be employed for the de novo design of new compounds incorporating the this compound core, tailored to possess desired properties such as specific reactivity or biological activity. Computational studies can also offer valuable insights into reaction mechanisms and transition states, assisting in the rational design of catalysts and reaction conditions for challenging transformations. The ability to predict the reactivity of this compound under varying conditions and to identify potential reaction pathways can significantly diminish the need for extensive experimental screening. Furthermore, computational methods can contribute to understanding the interactions of this compound derivatives with biological targets, guiding the design of compounds with improved activity and selectivity smolecule.com.

Expanding the Scope of Green Chemistry and Sustainable Practices in Brominated Chromenone Synthesis

There is an escalating emphasis on the adoption of green chemistry principles and sustainable practices in the synthesis of chemical compounds, including brominated chromenones researchgate.netresearchgate.net. Future research will prioritize the development of environmentally benign synthetic routes to this compound and its derivatives. This includes exploring the use of less hazardous solvents or solvent-free reaction conditions, utilizing heterogeneous or recyclable catalysts, and designing energy-efficient processes tandfonline.comclockss.orgnih.govkjscollege.com. Mechanochemistry, which involves using mechanical force to drive chemical reactions, presents a solvent-free approach for the synthesis of coumarin (B35378) derivatives and could be investigated for the synthesis and functionalization of this compound clockss.org. The application of catalysts derived from biomass and the use of deep eutectic solvents are other sustainable strategies that could be explored nih.govresearchgate.net. Developing greener bromination methods that circumvent the use of highly corrosive or toxic reagents is also a crucial area of research researchgate.net.

Uncovering Novel Reactivity Patterns and Unexplored Synthetic Applications

Future research endeavors will aim to unveil novel reactivity patterns of this compound and explore its potential in previously uncharted synthetic applications. While its reactivity in nucleophilic substitution and cyclization reactions is established, there may be latent reactivity that can be accessed under specific conditions or with the aid of novel catalysts smolecule.commdpi.com. Investigating cascade reactions, multicomponent reactions, and photoredox catalysis involving this compound could lead to the efficient construction of complex molecular scaffolds mdpi.comresearchgate.netfrontiersin.org. Its application as a building block for the synthesis of diverse heterocyclic systems, beyond the commonly reported thiophenes, thiazoles, pyrazoles, pyrans, and pyridines, represents an active area of investigation mdpi.comrsc.orgrsc.org. Furthermore, exploring its potential in material science, such as in the development of fluorescent probes or light-degradable polymers, presents an exciting avenue for future research chemimpex.comresearchgate.net. The unique combination of the coumarin core and the reactive bromine atom offers substantial opportunities for the discovery of new transformations and applications.

Q & A

How can researchers optimize the bromination of 2-chromenone to synthesize 3-Bromo-2-chromenone with high regioselectivity?

Methodological Answer:
Regioselective bromination at the 3-position of 2-chromenone can be achieved using N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts like FeCl₃ or AlCl₃. Reaction conditions should be tightly controlled:

  • Temperature: Maintain 0–5°C to minimize side reactions.
  • Solvent: Use anhydrous dichloromethane (DCM) or carbon tetrachloride to enhance reactivity.
  • Monitoring: Employ TLC or HPLC at 30-minute intervals to track progress. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Advanced Consideration: For large-scale synthesis, automated flow reactors improve consistency by enabling precise temperature and reagent stoichiometry control .

What advanced spectroscopic techniques are recommended for confirming the structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves crystal structure and confirms bromine substitution at the 3-position. Suitable for single crystals grown via slow evaporation in ethanol .
  • ¹H/¹³C NMR: Key signals include a downfield shift for H-3 (δ ~8.2 ppm) due to bromine’s electron-withdrawing effect and carbonyl resonance (C-2) at δ ~175 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 225.9874 for C₉H₅BrO₂).
    Advanced Tip: Pair with DFT calculations to correlate experimental NMR shifts with theoretical models .

How should researchers address discrepancies in reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:
Contradictory yields often stem from uncontrolled variables (e.g., moisture, catalyst purity). To resolve:

  • Design of Experiments (DoE): Systematically vary parameters (catalyst loading, temperature) and analyze via ANOVA.
  • In Situ Monitoring: Use IR spectroscopy to detect intermediate formation.
  • Reproducibility Checks: Replicate reactions in anhydrous conditions with freshly distilled solvents. Publish raw data and statistical analyses to enhance transparency .

What methodologies are employed to elucidate the reaction mechanism of this compound in cross-coupling reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Replace H-3 with deuterium to study rate-determining steps in Suzuki-Miyaura couplings.
  • Computational Modeling: Use DFT (B3LYP/6-31G*) to map energy barriers for oxidative addition of Pd(0) to the C-Br bond.
  • Trapping Intermediates: Add radical scavengers (TEMPO) to test for radical pathways.
    Advanced Insight: Synchrotron XAS can track palladium’s oxidation state during catalysis .

How can the bioactivity of this compound derivatives be systematically evaluated?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • In Silico Docking: Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins like COX-2.
    Advanced Application: Derivatize the chromenone core with amine or sulfonamide groups to enhance solubility and bioavailability .

What strategies ensure high purity of this compound post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3 v/v) to remove polar impurities.
  • HPLC Purification: Employ a C18 column with acetonitrile/water (55:45) mobile phase (UV detection at 254 nm).
  • Analytical Validation: Confirm purity (>98%) via GC-MS or elemental analysis.
    Advanced Quality Control: Implement QbD (Quality by Design) principles to optimize purification parameters (e.g., solvent ratio, flow rate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.